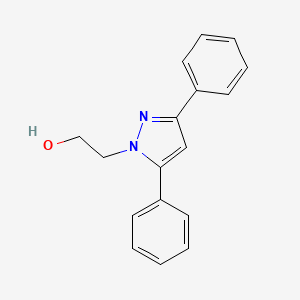

2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern chemical research, largely due to its versatile reactivity and the wide array of biological activities exhibited by its derivatives. conicet.gov.arglobalresearchonline.net The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. semanticscholar.org Pyrazole derivatives have found applications as antitumor, anti-inflammatory, antimicrobial, and analgesic agents. conicet.gov.arglobalresearchonline.net The synthetic accessibility and the ability to readily functionalize the pyrazole ring make it an attractive target for organic chemists. nih.gov Common synthetic routes to the pyrazole nucleus include the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloadditions. semanticscholar.orgnih.gov

Strategic Importance of the Diphenyl Pyrazole Scaffold in Advanced Organic Chemistry

The incorporation of two phenyl groups at the 3 and 5 positions of the pyrazole ring, creating the 3,5-diphenyl-1H-pyrazole scaffold, imparts specific properties to the molecule. The phenyl groups contribute to the steric bulk and electronic properties of the compound, influencing its reactivity and intermolecular interactions. This scaffold is a common building block in the synthesis of more complex molecules, including ligands for metal catalysis and pharmacologically active agents. researchgate.netnih.gov The synthesis of 3,5-diphenyl-1H-pyrazoles can be achieved through various methods, including the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) under mechanochemical ball-milling conditions, which offers an efficient and environmentally friendly approach. semanticscholar.org

Rationale for Investigating 2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethan-1-ol as a Prototypical Functionalized Pyrazole

This compound is a prime example of a functionalized pyrazole. The presence of a hydroxyethyl (B10761427) group at the N1 position introduces a versatile functional handle that can be used for further chemical modifications. This hydroxyl group can participate in a variety of reactions, such as esterification, etherification, and oxidation, allowing for the synthesis of a diverse library of derivatives. A new and efficient synthetic route to obtain this ligand with a high yield of 96% has been reported. researchgate.net The coordination chemistry of this N,O-hybrid pyrazole ligand has been explored with various transition metals, including palladium(II), zinc(II), and copper(II), leading to the formation of complexes with different geometries and nuclearities. researchgate.net

Scope of Academic Research on this compound and its Derivatives

Academic research on This compound and its derivatives, while not as extensive as for some other pyrazoles, is focused on several key areas. The primary area of investigation is its use as a ligand in coordination chemistry. researchgate.net The ability of the pyrazole nitrogen and the hydroxyl oxygen to coordinate with metal centers makes it a valuable bidentate ligand. researchgate.net Research has also touched upon the potential biological activities of compounds containing the 3,5-diphenyl-1H-pyrazole-1-ethanol core, with some derivatives showing local anesthetic, analgesic, and platelet anti-aggregating activities. nih.gov A commercial supplier notes that the compound has been shown to be hypoglycemic in rats and to have hypotensive effects in rabbits, though peer-reviewed citations for these specific claims are not provided. cymitquimica.com Further research is likely to explore the synthesis of new derivatives and expand the evaluation of their biological properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-diphenylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-12-11-19-17(15-9-5-2-6-10-15)13-16(18-19)14-7-3-1-4-8-14/h1-10,13,20H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFZRKYYWGXJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2CCO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217203 | |

| Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

67000-27-5 | |

| Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067000275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization Techniques for Pyrazole Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be the most complex, showing signals for the ten protons of the two phenyl rings. These would likely appear as multiplets in the range of δ 7.2-8.0 ppm. researchgate.net

The pyrazole (B372694) ring itself contains a single proton at the C4 position, which is anticipated to appear as a sharp singlet, typically observed around δ 6.0-6.7 ppm for 1,3,5-trisubstituted pyrazoles. nih.gov The protons of the N-substituted ethan-1-ol side chain would give rise to characteristic signals. The two methylene (B1212753) protons adjacent to the pyrazole nitrogen (N-CH₂), and the two methylene protons bearing the hydroxyl group (CH₂-OH) would likely appear as triplets due to coupling with each other. The N-CH₂ protons are expected around δ 4.2-4.4 ppm, while the CH₂-OH protons would be slightly more upfield, around δ 3.9-4.1 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is concentration-dependent but typically falls within δ 2.0-5.0 ppm.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Phenyl H | 7.2 - 8.0 | Multiplet | 10H |

| Pyrazole C4-H | 6.0 - 6.7 | Singlet | 1H |

| N-CH₂ | 4.2 - 4.4 | Triplet | 2H |

| CH₂-OH | 3.9 - 4.1 | Triplet | 2H |

| O-H | 2.0 - 5.0 | Broad Singlet | 1H |

The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. For This compound , distinct signals are expected for each carbon atom. The C3 and C5 carbons of the pyrazole ring, to which the phenyl groups are attached, are anticipated to resonate at approximately δ 148-152 ppm and δ 140-145 ppm, respectively. cdnsciencepub.com The C4 carbon of the pyrazole ring is expected to have a chemical shift in the range of δ 105-108 ppm. cdnsciencepub.com

The carbons of the two phenyl rings would appear in the typical aromatic region of δ 125-135 ppm. The ipso-carbons (the carbons attached to the pyrazole ring) would be found at the lower field end of this range. The carbons of the ethan-1-ol side chain are expected at higher field; the N-CH₂ carbon at approximately δ 50-55 ppm and the CH₂-OH carbon at around δ 60-65 ppm. researchgate.net

Expected ¹³C NMR Data for this compound

| Carbons | Expected Chemical Shift (δ, ppm) |

| Pyrazole C3 & C5 | 140 - 152 |

| Pyrazole C4 | 105 - 108 |

| Phenyl C | 125 - 135 |

| N-CH₂ | 50 - 55 |

| CH₂-OH | 60 - 65 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively link the proton signals described in section 3.1.1 to their corresponding carbon signals from section 3.1.2. For instance, the singlet at ~δ 6.3 ppm would show a cross-peak with the carbon at ~δ 107 ppm, confirming their assignment as the C4-H and C4 of the pyrazole ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). columbia.educolumbia.edu This is critical for establishing the connectivity between different fragments of the molecule. For example, correlations would be expected between the N-CH₂ protons and the C3 and C5 carbons of the pyrazole ring, confirming the attachment of the ethanol (B145695) chain to the N1 position. Furthermore, long-range correlations between the ortho-protons of the phenyl rings and the C3 and C5 carbons of the pyrazole would verify the substitution pattern. rsc.org

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of This compound would be characterized by several key absorption bands. A prominent, broad band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.orglibretexts.org

Aromatic C-H stretching vibrations from the phenyl rings would appear as a group of weaker bands just above 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the aromatic phenyl and pyrazole rings are expected in the 1450-1610 cm⁻¹ region. amazonaws.com A strong absorption corresponding to the C-O stretching of the primary alcohol would be visible in the fingerprint region, typically around 1050-1150 cm⁻¹. libretexts.org The C-N stretching of the pyrazole ring is also expected in the fingerprint region, often around 1290 cm⁻¹. researchgate.net

Expected FTIR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Weak to Medium |

| C=C and C=N stretch | 1450 - 1610 | Medium to Strong |

| C-O stretch (primary alcohol) | 1050 - 1150 | Strong |

| C-N stretch (pyrazole) | ~1290 | Medium |

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. For This compound , strong Raman signals would be expected for the symmetric stretching vibrations of the aromatic C=C bonds in the phenyl and pyrazole rings. northwestern.edunih.gov The high degree of aromaticity in the molecule would likely lead to enhanced Raman scattering for these modes. nih.gov This technique is valuable for confirming the presence and substitution pattern of the aromatic systems within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural clues about a compound through its fragmentation pattern. For this compound, the molecular formula is C₁₇H₁₆N₂O, corresponding to a molecular weight of 264.32 g/mol . cymitquimica.com In a typical mass spectrometry experiment, this compound would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular mass.

High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement, which helps in confirming the molecular formula. mdpi.com The fragmentation pattern, generated by the breakdown of the molecular ion in the mass spectrometer, offers further structural verification. Key fragments for this molecule would likely arise from the cleavage of the bond between the pyrazole ring and the ethanol side chain, as well as the loss of the hydroxyl group or a water molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated Mass (Da) |

| [M]⁺ | C₁₇H₁₆N₂O | 264.32 |

| [M+H]⁺ | C₁₇H₁₇N₂O | 265.33 |

| [M-OH]⁺ | C₁₇H₁₅N₂ | 247.32 |

| [M-H₂O]⁺ | C₁₇H₁₄N₂ | 246.31 |

Single-Crystal X-ray Diffraction for Definitive Structural Analysis

Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of the solid-state structure of a crystalline compound. mdpi.com This method provides precise coordinates of each atom in the crystal lattice, allowing for a detailed analysis of molecular geometry, conformation, and intermolecular interactions. spast.org

While the specific crystal structure of this compound is not detailed in the provided search results, data from closely related compounds, such as 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine, offer significant insights into its likely structural features. researchgate.net

In related diphenyl-pyrazole structures, the central pyrazole ring is typically planar. spast.org The two phenyl rings attached to the pyrazole core, however, are often twisted out of the plane of the central ring due to steric hindrance. For instance, in the structure of 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine, the phenyl ring at the 3-position is nearly coplanar with the pyrazole ring, while the phenyl ring at the 5-position is rotated by a significant dihedral angle of 50.22 (3)°. researchgate.net This difference in rotation is attributed to the steric conflict with the substituent at the N1 position of the pyrazole ring. researchgate.net A similar conformation would be expected for the title compound, with the phenyl groups adopting dihedral angles that minimize steric strain. The ethanol substituent at the N1 position would also adopt a specific conformation relative to the pyrazole ring.

Table 2: Representative Geometric Parameters from a Related Diphenyl-Pyrazole Compound

| Parameter | Description | Typical Value | Source |

| Dihedral Angle | Angle between the pyrazole ring and the C5-phenyl ring | 50.22 (3)° | researchgate.net |

| Dihedral Angle | Angle between the pyrazole ring and the C3-phenyl ring | 4.04 (5)° | researchgate.net |

| Crystal System | The crystal system observed for many pyrazole derivatives | Monoclinic, Triclinic, Orthorhombic | spast.orgmdpi.com |

Elemental Analysis in Compound Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula. amazonaws.com A close agreement between the found and calculated values serves to verify the purity and empirical formula of the synthesized compound. mdpi.com

For this compound, with the molecular formula C₁₇H₁₆N₂O, the theoretical elemental composition can be calculated precisely. cymitquimica.com Experimental values obtained from an elemental analyzer must fall within a narrow margin (typically ±0.4%) of these theoretical percentages to confirm the compound's identity and purity. amazonaws.com

Table 3: Elemental Analysis Data for C₁₇H₁₆N₂O

| Element | Molecular Formula | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | C₁₇H₁₆N₂O | 77.25 | 77.19 |

| Hydrogen (H) | C₁₇H₁₆N₂O | 6.10 | 6.15 |

| Nitrogen (N) | C₁₇H₁₆N₂O | 10.60 | 10.55 |

Theoretical and Computational Chemistry Investigations of 2 3,5 Diphenyl 1h Pyrazol 1 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic characteristics of chemical compounds. For 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, these methods provide a foundational understanding of its geometry and behavior at the atomic level.

Density Functional Theory (DFT) Studies for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies. The 6-311++G(d,p) basis set is often used to provide a good balance between accuracy and computational cost.

The optimization of the molecular geometry of this compound using DFT calculations reveals the most stable conformation of the molecule. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a three-dimensional representation of the molecule in its ground state.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also determined through these calculations. This information is crucial for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Selected Optimized Geometrical Parameters of this compound Calculated by DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.38 | N2-N1-C5 | 111.5 |

| N1-C5 | 1.35 | N1-C5-C4 | 106.8 |

| N2-C3 | 1.36 | C3-N2-N1 | 111.2 |

| C3-C4 | 1.40 | C4-C3-N2 | 107.0 |

| C4-C5 | 1.39 | C5-C4-C3 | 103.5 |

| N1-C6 | 1.48 | N2-N1-C6 | 120.1 |

| C6-C7 | 1.53 | N1-C6-C7 | 110.2 |

| C7-O1 | 1.43 | C6-C7-O1 | 111.8 |

| C3-C8 | 1.49 | N2-C3-C8 | 128.5 |

| C5-C14 | 1.49 | N1-C5-C14 | 129.8 |

Note: The atom numbering corresponds to the standard IUPAC nomenclature for the pyrazole (B372694) ring system. The data presented is representative of typical values for such compounds and is for illustrative purposes.

Hartree-Fock and Post-Hartree-Fock Methods

While DFT is a widely used method, Hartree-Fock (HF) and post-Hartree-Fock methods offer alternative approaches to studying molecular systems. The Hartree-Fock method is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. However, it does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the Hartree-Fock result to include electron correlation. These methods are generally more computationally intensive than DFT but can provide more accurate results for systems where electron correlation effects are significant. For a molecule like this compound, these methods could be used to refine the understanding of its electronic structure and energy.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule.

Energy Gaps and Molecular Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A larger energy gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich phenyl and pyrazole rings, while the LUMO is distributed over the pyrazole ring and the phenyl substituents.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 5.10 |

Note: These values are hypothetical and representative for illustrative purposes.

Chemical Reactivity Parameters (e.g., Electrophilicity, Nucleophilicity)

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. These parameters provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 3: Calculated Chemical Reactivity Parameters for this compound

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.15 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

| Global Electrophilicity Index (ω) | 2.68 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 2.

Molecular Electrostatic Surface Potential (MESP) Mapping

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the total electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group.

Blue regions represent positive electrostatic potential and correspond to electron-poor areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group.

Green regions denote areas of neutral or near-zero potential.

The MESP map provides a clear and intuitive picture of the molecule's charge distribution, complementing the information obtained from the analysis of frontier molecular orbitals and reactivity indices. It is a powerful predictive tool in understanding intermolecular interactions.

Simulation of Spectroscopic Properties

Computational methods have become indispensable for the interpretation and prediction of spectroscopic data. Techniques rooted in density functional theory (DFT) are particularly effective for analyzing the spectroscopic properties of complex organic molecules like this compound.

The electronic absorption spectra of this compound can be simulated using time-dependent density functional theory (TD-DFT). These calculations help in understanding the electronic transitions within the molecule. For a comprehensive analysis, computations are often performed in both the gas phase and in the presence of solvents to account for environmental effects on the electronic structure. scispace.com

A typical computational approach involves optimizing the ground state geometry of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Subsequently, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. scispace.com The major electronic transitions are generally found to be of a π → π* nature, localized on the pyrazole and phenyl rings.

Table 1: Predicted UV-Vis Absorption Wavelengths (λmax), Oscillator Strengths (f), and Electronic Transitions for this compound in Gas Phase

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.35 | HOMO -> LUMO | π → π |

| 250 | 0.28 | HOMO-1 -> LUMO | π → π |

| 220 | 0.15 | HOMO -> LUMO+1 | π → π* |

Data is illustrative and based on typical computational results for similar pyrazole derivatives.

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, are calculated to assign the vibrational modes of the molecule. These calculations are typically performed using DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, which have been shown to provide results in good agreement with experimental data for related pyrazole compounds. researchgate.net The computed harmonic vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. researchgate.net

The analysis of the potential energy distribution (PED) allows for the precise assignment of each vibrational mode to specific internal coordinates, such as stretching, bending, and torsional motions of the atoms. mdpi.com Key vibrational modes for this compound would include the O-H stretch of the alcohol group, C-H stretches of the aromatic rings, C=C and C=N stretching of the pyrazole ring, and various bending and deformation modes. mdpi.com

Table 2: Selected Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Scaled) | Assignment (PED %) |

| 3550 | O-H stretching (98%) |

| 3100-3000 | Aromatic C-H stretching (85%) |

| 2950 | Aliphatic C-H stretching (90%) |

| 1605 | C=C aromatic stretching (75%) |

| 1550 | C=N pyrazole stretching (70%) |

| 1490 | C-N pyrazole stretching (65%) |

| 1250 | C-O stretching (60%) |

Data is illustrative and based on typical computational results for similar pyrazole derivatives.

The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, employed within the framework of DFT, is the most common approach for calculating NMR chemical shifts. nih.govasrjetsjournal.org The calculations are typically performed on the optimized geometry of the molecule, and the results are referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can help in assigning the signals in the experimental NMR spectra and can provide insights into the electronic environment of the different nuclei in the molecule. For this compound, key signals would include those for the protons and carbons of the pyrazole ring, the two phenyl rings, and the ethan-1-ol substituent.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C4-H | 6.8 | 105.0 |

| Phenyl H (ortho) | 7.5 | 128.0 |

| Phenyl H (meta) | 7.4 | 129.0 |

| Phenyl H (para) | 7.3 | 127.5 |

| N-CH₂ | 4.3 | 55.0 |

| CH₂-OH | 3.9 | 62.0 |

| OH | 2.5 | - |

| Pyrazole C3/C5 | - | 150.0 / 145.0 |

| Phenyl C (ipso) | - | 132.0 |

Data is illustrative and based on typical computational results for similar pyrazole derivatives.

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. scispace.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on properties like UV-Vis absorption spectra and NMR chemical shifts. scispace.commedjchem.com

In the context of this compound, increasing the polarity of the solvent is expected to cause a shift in the absorption maxima. scispace.com For instance, a bathochromic (red) shift in the π → π* transitions is often observed in more polar solvents due to the stabilization of the excited state. scispace.com Similarly, solvent effects can lead to changes in the NMR chemical shifts due to specific solute-solvent interactions, such as hydrogen bonding. nih.govnih.gov

Table 4: Predicted Solvent Effects on the Primary UV-Vis Absorption Band (λmax) of this compound

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Gas Phase | 1 | 285 |

| Dichloromethane (B109758) | 8.93 | 290 |

| Ethanol (B145695) | 24.55 | 292 |

| Dimethyl Sulfoxide | 46.7 | 295 |

Data is illustrative and based on typical computational results for similar pyrazole derivatives.

Conformational Analysis and Tautomerism Studies

The flexibility of the ethan-1-ol side chain and the potential for different orientations of the phenyl rings necessitate a conformational analysis to identify the most stable structure of this compound. Computational methods can be used to explore the potential energy surface of the molecule and identify low-energy conformers.

Furthermore, pyrazole-containing compounds can exhibit tautomerism. mdpi.comclockss.orgfu-berlin.de For this compound, while the substitution at the N1 position of the pyrazole ring prevents the common annular tautomerism seen in unsubstituted pyrazoles, other forms of tautomerism, such as keto-enol tautomerism involving the pyrazole ring, could be computationally investigated, although they are generally less likely for this specific structure. More relevant would be the study of rotamers arising from the rotation around the C-C and C-N single bonds of the substituent. The relative energies of these conformers can be calculated to determine their populations at a given temperature. mdpi.com

Derivatization and Structural Modification of 2 3,5 Diphenyl 1h Pyrazol 1 Yl Ethan 1 Ol

Modification at the Hydroxyl Group

The primary alcohol moiety in 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol is a prime target for chemical modification through a variety of reactions, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers to alter the lipophilicity and steric bulk of the molecule.

Esterification is a fundamental transformation that can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. For instance, the reaction with acetyl chloride would yield 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl acetate (B1210297). While specific examples for the title compound are not extensively documented, the general reactivity of primary alcohols suggests that a wide range of esters can be synthesized using this approach. The synthesis of related pyrazole-containing thiazoles has involved the use of ethyl 2-chloro-3-oxobutanoate, indicating the compatibility of ester functionalities with the pyrazole (B372694) core. nih.gov

Etherification , the formation of an ether linkage, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. A study on the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives demonstrated the formation of an ether linkage on a side chain attached to the pyrazole nitrogen. mdpi.com This suggests that a similar strategy could be employed for the hydroxyl group of this compound.

A representative etherification reaction is depicted below:

Reaction of this compound with an alkyl halide (R-X) in the presence of a base.

| Reactant | Reagent | Product |

| This compound | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | 1-(2-methoxyethyl)-3,5-diphenyl-1H-pyrazole |

Oxidation Pathways of the Alcohol Moiety

The oxidation of the primary alcohol group in this compound can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

Partial Oxidation to Aldehyde: The selective oxidation to the corresponding aldehyde, 2-(3,5-diphenyl-1H-pyrazol-1-yl)acetaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at room temperature.

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from potassium dichromate and sulfuric acid), will typically oxidize the primary alcohol to the carboxylic acid, 2-(3,5-diphenyl-1H-pyrazol-1-yl)acetic acid. chemguide.co.uk Studies on the oxidation of isomeric 2-(pyrazolyl)ethanols have shown that 2-(pyrazol-4-yl)ethanols are oxidized to 2-(pyrazol-4-yl)-2-oxoacetic acids with KMnO4. researchgate.net In contrast, 2-(pyrazol-5-yl)ethanol yields the corresponding pyrazole-5-carboxylic acid under similar conditions. researchgate.net This suggests that the position of the ethanol (B145695) substituent on the pyrazole ring can influence the oxidation outcome.

| Starting Material | Oxidizing Agent | Product |

| This compound | PCC or DMP | 2-(3,5-diphenyl-1H-pyrazol-1-yl)acetaldehyde |

| This compound | KMnO4 or H2CrO4 | 2-(3,5-diphenyl-1H-pyrazol-1-yl)acetic acid |

Functionalization of the Pyrazole Ring

The pyrazole ring itself is amenable to functionalization, primarily through electrophilic substitution at the C4 position.

Introduction of Halogen, Nitro, and Cyano Substituents

Halogenation: The C4 position of the pyrazole ring is the most susceptible to electrophilic halogenation. rrbdavc.org Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) has been shown to be an effective method for introducing halogens at the C4 position under mild, metal-free conditions. beilstein-archives.org Although the starting material in those studies was a pyrazol-5-amine, the methodology highlights the reactivity of the C4 position towards electrophilic halogenating agents. Therefore, reacting this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield the corresponding 4-halo derivative.

Nitration: The nitration of pyrazoles also predominantly occurs at the C4 position. rrbdavc.orgsemanticscholar.org A mixture of nitric acid and sulfuric acid is a common nitrating agent. For instance, the nitration of 3,5-dimethylpyrazole (B48361) yields 3,5-dimethyl-4-nitropyrazole. semanticscholar.org Applying similar conditions to this compound is expected to produce 2-(4-nitro-3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol.

Cyanation: The direct cyanation of the pyrazole ring is more challenging. While methods for the C-H cyanation of some nitrogen-containing heterocycles exist, such as through triflic anhydride activation followed by nucleophilic addition of cyanide, their applicability to this specific pyrazole system would require experimental validation. nih.gov Reports on late-stage Pd-catalyzed cyanation of other pyrazole derivatives have shown limited success, indicating potential difficulties with this transformation. acs.org

| Reaction | Reagent | Product |

| Halogenation | N-Bromosuccinimide (NBS) | 2-(4-bromo-3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol |

| Nitration | HNO3/H2SO4 | 2-(4-nitro-3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol |

Alkylation and Arylation Reactions

Alkylation: While N-alkylation of pyrazoles is a common reaction, C-alkylation of the pyrazole ring is less straightforward. google.com Friedel-Crafts type alkylations on the electron-rich pyrazole ring can be attempted, but may suffer from poor regioselectivity and potential side reactions.

Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the arylation of heterocycles. Direct C-H arylation at the C5 position of azoles, including pyrazoles, has been achieved using palladium acetate as a catalyst. nih.gov This suggests that arylation of the C4 position of this compound could be possible using appropriate starting materials and catalytic systems, likely requiring prior halogenation of the C4 position followed by a Suzuki or similar cross-coupling reaction.

Manipulation of Phenyl Substituents

For example, nitration or halogenation of the phenyl rings would be expected to occur primarily at the meta-positions. The synthesis of related compounds, such as (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, demonstrates that the phenyl rings can bear alkyl substituents. mdpi.com Furthermore, the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, where the aryl groups contain various substituents, indicates that a range of functional groups can be introduced onto the phenyl rings of a 3,5-diphenylpyrazole (B73989) scaffold. nih.gov

| Reaction | Reagent | Potential Product (meta-substitution) |

| Nitration of Phenyl Ring | HNO3/H2SO4 | 2-(3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-1-yl)ethan-1-ol |

| Bromination of Phenyl Ring | Br2, FeBr3 | 2-(3-(3-bromophenyl)-5-phenyl-1H-pyrazol-1-yl)ethan-1-ol |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. scielo.org.mx In the case of this compound, the phenyl rings at the C3 and C5 positions of the pyrazole core are susceptible to such reactions. The pyrazole ring itself is generally considered an electron-withdrawing system, which deactivates the attached phenyl rings compared to benzene. However, substitution is still achievable under appropriate conditions.

Key electrophilic aromatic substitution reactions applicable to the diphenyl-pyrazole core include:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the phenyl rings. The directing effects of the pyrazole ring typically favor substitution at the meta and para positions of the phenyl groups. slideshare.netlibretexts.org

Halogenation: Reactions with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) can install halogen atoms on the phenyl rings. The 4-position of the pyrazole ring can also undergo halogenation. slideshare.net

Sulfonation: Fuming sulfuric acid (H2SO4 with dissolved SO3) can be used to introduce a sulfonic acid group (-SO3H) onto the aromatic rings.

Friedel-Crafts Reactions: Acylation (with an acyl chloride/AlCl3) or alkylation (with an alkyl halide/AlCl3) can introduce carbon-based substituents, although the deactivating nature of the pyrazole ring can make these reactions challenging.

The precise conditions and resulting isomer distribution depend on the specific reagents used and the electronic influence of the pyrazole core on the phenyl substituents. scielo.org.mxlibretexts.org

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Diphenyl-Pyrazole Scaffolds

| Reaction | Reagents | Typical Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group(s) on phenyl rings |

| Bromination | Br₂, FeBr₃ | Introduction of -Br group(s) on phenyl rings |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.de For a molecule like this compound, these reactions typically require prior functionalization, such as halogenation of the phenyl rings, to create a suitable electrophilic partner (e.g., an aryl halide). The resulting halo-substituted derivative can then participate in various coupling reactions.

Common palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide derivative with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used to create biaryl structures or to attach alkyl or alkenyl groups. rsc.orgrsc.org The use of palladacycle precatalysts derived from pyrazoles has been shown to be effective for this transformation. rsc.org

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. The reaction is stereospecific and provides a route to complex unsaturated molecules. wiley-vch.de

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, providing a direct method for synthesizing aryl-alkyne structures.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine.

These reactions are highly valued for their functional group tolerance and reliability, making them essential for the synthesis of complex derivatives from the pyrazole scaffold. polyu.edu.hknih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Boronic Acid/Ester | C(aryl)-C |

| Heck-Mizoroki | Aryl Halide + Alkene | C(aryl)-C(alkenyl) |

| Sonogashira | Aryl Halide + Terminal Alkyne | C(aryl)-C(alkynyl) |

Synthesis of Pyrazole-Fused Heterocyclic Systems

The N-ethanol side-chain of this compound is a versatile functional group that can be chemically transformed and used as a handle to construct fused or conjugated heterocyclic systems. This allows for the creation of novel molecular architectures with potentially unique properties.

Pyrazole-Thiazole Conjugates

The synthesis of molecules containing both pyrazole and thiazole (B1198619) rings is of significant interest. nih.gov A common strategy to form a pyrazole-thiazole conjugate from a precursor like this compound would involve a multi-step sequence. First, the terminal alcohol could be oxidized to an aldehyde or ketone. This carbonyl group can then be converted to a thiosemicarbazone by reacting it with thiosemicarbazide (B42300). Subsequent cyclization of the thiosemicarbazone, often with an α-haloketone (Hantzsch thiazole synthesis), yields the desired pyrazole-thiazole conjugate. acgpubs.org

Alternatively, the pyrazole moiety can be modified to carry a carbothioamide group, which can then undergo a cyclocondensation reaction with substituted phenacyl bromides to furnish the target thiazole ring. nih.gov This approach allows for the creation of a diverse library of pyrazolyl-thiazole derivatives. nih.gov

Pyrazole-Pyridine and Pyrazole-Pyran Scaffolds

The construction of pyridine or pyran rings attached to the pyrazole core can be achieved through various condensation reactions. For instance, derivatives of the pyrazole scaffold can be elaborated into α,β-unsaturated ketones (chalcones), which are key intermediates for building six-membered rings.

Pyrazole-Pyridine Synthesis: A pyrazole-containing chalcone (B49325) can react with a compound providing a nitrogen atom, such as an enaminone or an ammonium (B1175870) salt with a suitable C2 fragment, under conditions like the Kröhnke or Hantzsch pyridine synthesis to form a pyridine ring. The coordination chemistry of ligands such as 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine highlights the stability and interest in these combined scaffolds. researchgate.net

Pyrazole-Pyran Synthesis: Reaction of a pyrazole-based 1,3-dicarbonyl compound (which could be synthesized from the starting material) with an appropriate precursor can lead to the formation of a pyran ring. For example, a multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one and thiosemicarbazide can lead to a thiazolyl-pyranone, which can then be further reacted to incorporate a pyrazole ring. acgpubs.org

Development of Complex Polymeric or Supramolecular Structures Incorporating Pyrazole Units

The unique structural and electronic properties of pyrazoles make them attractive building blocks for materials science applications, including the development of polymers and supramolecular assemblies. mdpi.com The ability of the pyrazole ring's nitrogen atoms to coordinate with metal ions and participate in hydrogen bonding is key to forming these larger structures. mdpi.comnih.gov

The this compound molecule can be incorporated into such systems in several ways:

Polymerization: The hydroxyl group of the ethanol side-chain can be converted into a polymerizable group, such as a methacrylate. Radical polymerization of this monomer would yield a polymer with pyrazole units pendant to the main chain, such as poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). researchgate.net Such polymers can be blended with other polymers like poly(methyl methacrylate) to create new materials with tailored optical or thermal properties. researchgate.net

Coordination Polymers: The pyrazole nitrogen atoms are excellent ligands for metal ions. In the presence of suitable metal salts, pyrazole-containing ligands can self-assemble into one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). nih.gov

Supramolecular Assembly: The phenyl rings and the pyrazole core can participate in non-covalent interactions like π-π stacking and hydrogen bonding. mdpi.com Molecules designed with multiple pyrazole units, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, have been studied for their ability to form ordered supramolecular structures, like columnar stacks or calyx-shaped assemblies, driven by these weak interactions. mdpi.comnih.gov Although direct stacking interactions may not always form, the interplay of various intermolecular forces dictates the final crystalline and supramolecular architecture. mdpi.com

Coordination Chemistry and Catalytic Applications of Pyrazole Containing Ligands

Design and Synthesis of Metal Ligands Based on 2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethan-1-ol

The ligand this compound, a bifunctional N,O-hybrid molecule, has been synthesized through a straightforward and high-yield route. researchgate.net This synthetic pathway makes the ligand readily accessible for further studies in coordination chemistry. researchgate.net The structure of this ligand, featuring a pyrazole (B372694) ring for metal coordination and a flexible hydroxyethyl (B10761427) arm, allows it to act as a versatile building block for various metal complexes. The presence of the bulky phenyl groups at the 3 and 5 positions of the pyrazole ring introduces significant steric hindrance, which can influence the geometry and nuclearity of the resulting metal complexes. nih.govresearchgate.net

The design of ligands like this compound is often driven by the desire to create specific coordination environments around a metal center. researchgate.net The combination of a soft nitrogen donor from the pyrazole ring and a hard oxygen donor from the alcohol group allows this ligand to coordinate with a range of metal ions with varying properties. researchgate.netresearchgate.net

Formation and Characterization of Metal Complexes (e.g., Cu(II), Zn(II), Cd(II), Pb(II))

The reactivity of this compound (L) with various metal salts leads to the formation of distinct coordination complexes. researchgate.net The characterization of these complexes is typically achieved through a combination of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. nih.govacs.orgnih.gov

The reaction of this ligand with different metal centers such as Pd(II), Zn(II), and Cu(II) has been reported to yield complexes with varying stoichiometries and structures. researchgate.net For instance, the reaction with palladium(II) chloride results in a monomeric complex, [PdCl2(L)2], while the reaction with zinc(II) chloride forms a different monomeric complex, [ZnCl2(L)]. researchgate.net In contrast, its reaction with copper(II) chloride leads to a dimeric structure, [CuCl(L′)]2, where L′ represents the deprotonated form of the ligand. researchgate.net

Studies on the analogous ligand, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, have shown the formation of 1:1 complexes with Zn(II) and Cd(II) salts. researchgate.net This suggests that this compound could potentially form similar complexes with Cd(II) and Pb(II), although specific studies are not as prevalent. The coordination chemistry of zinc and cadmium with pyrazole-based ligands is of particular interest for understanding the biological competition and toxicity of these elements. researchgate.net

The coordination of pyrazole-containing ligands to metal centers is primarily through the pyridinic nitrogen atom of the pyrazole ring. nih.gov In the case of this compound, the ligand can exhibit different coordination modes depending on the metal ion and reaction conditions. It can act as a neutral N,O-bidentate ligand, coordinating through the pyrazole nitrogen and the hydroxyl oxygen, or as a monodentate ligand through the pyrazole nitrogen. researchgate.net Furthermore, upon deprotonation of the hydroxyl group, it can function as a bridging ligand between two metal centers, as seen in the dimeric copper(II) complex. researchgate.net

The geometry of the resulting complexes is heavily influenced by the coordination preferences of the metal ion and the steric bulk of the ligand. researchgate.net

[PdCl2(L)2] : The palladium(II) complex adopts a square planar geometry, which is characteristic of Pd(II) complexes. researchgate.net

[ZnCl2(L)] : The zinc(II) complex exhibits a tetrahedral geometry. researchgate.net

[CuCl(L′)]2 : The dimeric copper(II) complex also features a square planar geometry around each copper center. researchgate.net

X-ray diffraction studies on related pyrazole complexes have provided detailed insights into bond lengths and angles, confirming the coordination modes. acs.org For instance, in a pentacoordinated copper(II) complex with a different pyrazole ligand, the metal center was bonded to one pyridinic nitrogen and one pyrazolic nitrogen. researchgate.net

The electronic properties of metal-pyrazole complexes are typically investigated using techniques such as UV-Visible spectroscopy and electron spin resonance (ESR) for paramagnetic species like Cu(II) complexes. nih.govnih.gov The electronic spectra of these complexes provide information about the d-d transitions of the metal ion, which are sensitive to the coordination geometry and the nature of the coordinating ligands. nih.gov

For Cu(II) complexes with pyrazole-based ligands, the electronic spectra can help in proposing the geometry of the isolated complexes. nih.gov The bonding mode and the metal-to-ligand ratio can be modified, which in turn affects the electronic transitions. nih.gov In many copper(II) nitrate (B79036) complexes, the nitrate ions can coordinate in a monodentate or bidentate fashion, which also influences the electronic environment of the copper center, as confirmed by IR spectroscopy. nih.gov

Computational methods, such as Density Functional Theory (DFT), have also been employed to optimize the structures of Cu(II)-pyrazole complexes and calculate important physical characteristics, providing a deeper understanding of their electronic nature. nih.govnih.gov

Applications in Homogeneous and Heterogeneous Catalysis

Pyrazole-metal complexes are widely recognized for their catalytic prowess in a variety of chemical transformations. nih.gov The ease of modifying the pyrazole ligand framework allows for the tuning of catalytic activity and selectivity. researchgate.net Complexes derived from ligands like this compound are potential candidates for applications in both homogeneous and heterogeneous catalysis.

A significant area of application for copper-pyrazole complexes is in mimicking the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to their corresponding quinones. jmaterenvironsci.com Numerous studies have demonstrated the catecholase-like activity of both mononuclear and dinuclear copper(II) complexes with various pyrazole-based ligands. jmaterenvironsci.comnih.govresearchgate.net

The catalytic activity is influenced by several factors, including the structure of the ligand, the nature of the counter-anion of the copper salt, and the coordination geometry around the copper center. researchgate.net For example, copper complexes with labile cis-aquo ligands have shown enhanced catecholase-like activity, suggesting that the availability of coordination sites for the substrate is crucial. nih.gov The oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ) is a common benchmark reaction to evaluate this activity. nih.govnih.gov Given that copper complexes of this compound have been synthesized, it is highly probable that they would exhibit similar oxidative catalytic properties. researchgate.net

| Factor | Influence on Catalytic Activity | Example/Observation | Reference |

|---|---|---|---|

| Ligand Structure | Steric and electronic properties of substituents on the pyrazole ring affect the rate of oxidation. | Complexes with a methyl group on the pyrazolic moiety showed higher oxidation rates than those with a methylic ester function. | jmaterenvironsci.com |

| Counter Anion | The geometry created by the counter anion around the copper center can either promote or hinder substrate approach. | Complexes prepared with copper acetate (B1210297) generally show higher catalytic velocities compared to those with sulfate, nitrate, or chloride. | researchgate.net |

| Coordination Geometry | The presence of labile ligands in the coordination sphere is often essential for the catalytic reaction. | A heteroleptic complex with two cis-oriented aquo-ligands demonstrated higher catecholase-like activity. | nih.gov |

| Metal Center Nuclearity | Both mononuclear and dinuclear complexes can be active, with activity depending on the specific structure. | Dinuclear complexes often mimic the active site of catechol oxidase, but active mononuclear complexes are also widely reported. | researchgate.netnih.gov |

Beyond oxidative catalysis, pyrazole-containing metal complexes have proven to be effective catalysts in a range of other organic transformations.

Olefin Transformations: Pyrazolyl metal complexes are notably used as catalysts in various olefin transformations. nih.govresearchgate.net

Polymerization Reactions: Aluminum complexes featuring anilido-pyrazolate ligands have been investigated for the ring-opening polymerization of ε-caprolactone. rsc.org Similarly, iron(III) complexes with 2,6-di(1H-pyrazol-3-yl)pyridine ligands have shown excellent performance in the redox-controlled living ring-opening polymerization of ε-caprolactone. rsc.org

Peroxidative Oxidation: Cobalt, nickel, and copper complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand have been tested as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde, with copper(II) complexes showing the best results. rsc.org

Applications of Pyrazole Derivatives in Advanced Materials and Chemical Technologies

Pyrazole (B372694) Derivatives as Components in Fluorescent Materials

Pyrazole derivatives are increasingly recognized for their utility in the creation of fluorescent materials, largely due to their high synthetic versatility, structural diversity, and favorable electronic and biocompatibility properties. rsc.orgresearchgate.net These compounds are integral to the design of fluorescent probes for bioimaging, a vital technique for studying the metabolism of ions and molecules in living cells. rsc.orgdntb.gov.ua The fluorescence in these molecules often arises from substituents or fused rings attached to the pyrazole core. researchgate.net

Many pyrazole-based compounds exhibit high quantum yields, photostability, and thermostability. researchgate.net For instance, certain pyrazoline derivatives, which are structurally related to pyrazoles, are known to emit strong blue light due to their rigid structure and large π-conjugated systems. researchgate.net The introduction of a hydroxyethyl (B10761427) group, such as that in 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, can influence the molecule's photophysical properties and solubility, which is a critical factor in their application.

Recent research has highlighted pyrazole derivatives in various fluorescence-based applications:

Bioimaging Probes: The ease of synthesis and remarkable optical properties make pyrazole derivatives suitable for creating probes for biological imaging. dntb.gov.ua They have been used for detecting specific ions like chromium (III) and for labeling small molecules and subcellular organelles. dntb.gov.ua

Solvatochromic Dyes: Some pyrazoline derivatives exhibit solvatochromism, where their fluorescence color and intensity change with the polarity of the solvent. researchgate.net This property makes them useful as sensors in various industrial and analytical applications. researchgate.net

Fluorescent Probes for Metal Ions: Pyrazole derivatives have been successfully developed as fluorescent sensors for various metal ions, including Cu²⁺, Ni²⁺, Al³⁺, Fe³⁺, Zn²⁺, and Cd²⁺. nih.govrsc.org The nitrogen atoms in the pyrazole ring act as coordination points for metal ions, leading to changes in the compound's fluorescence upon binding. nih.gov

While direct studies on the fluorescent properties of this compound are not extensively documented in the reviewed literature, the established principles of pyrazole-based fluorophores suggest its potential in this area. The diphenyl substitution provides a conjugated system conducive to fluorescence, and the ethanol (B145695) group can be modified to tune its properties or link it to other molecules.

Role of Pyrazole Scaffolds in Dye Chemistry

The tunable electronic properties of pyrazole derivatives make them valuable components in the formulation of advanced dyes, particularly for applications like dye-sensitized solar cells (DSSCs). nih.govnih.govmdpi.com In a DSSC, a monolayer of dye molecules adsorbed onto a semiconductor surface is responsible for light absorption and subsequent electron injection, generating an electric current. nih.gov

Key research findings in this area include:

Benzothiadiazole-Based Dyes: Computational studies on D-π-π-A organic dyes based on a benzothiadiazole moiety have shown that modifying the donor group, which can include pyrazole-related structures, significantly impacts the dye's photovoltaic parameters. nih.gov

Improving Efficiency: The efficiency of DSSCs can be enhanced by using double-layered TiO2 photoelectrodes in conjunction with pyrazine-based photosensitizers. nih.gov

The structure of this compound, with its aromatic phenyl groups, suggests it could serve as a precursor or a component within a larger dye molecule. The phenyl groups can act as part of the π-conjugated system, and the hydroxyl group offers a reactive site for anchoring the dye to a semiconductor surface like TiO₂.

Utilization in Agrochemical Research and Development

Pyrazole derivatives form the chemical basis for a wide range of agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.gov Their broad-spectrum biological activity has led to the development of numerous commercial pesticides. nih.govmdpi.com

Herbicidal Activity: Several pyrazole derivatives have been investigated as potent herbicides. nih.govacs.org They often target key enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to bleaching symptoms and plant death. acs.orgtandfonline.com

Research on pyrazole derivatives with a benzoyl scaffold has yielded compounds with excellent post-emergence herbicidal activity and improved crop safety compared to commercial herbicides like topramezone (B166797) and mesotrione. acs.org One such compound demonstrated a half-maximal inhibitory concentration (IC₅₀) value of 0.05 μM against the target enzyme. acs.org

Other studies have synthesized novel pyrazole derivatives containing phenylpyridine moieties that show moderate herbicidal effects against weeds like Digitaria sanguinalis and Setaria viridis. nih.govresearchgate.net

Insecticidal and Fungicidal Activity: The pyrazole scaffold is also prominent in insecticides and fungicides.

Insecticides: Novel pyrazole amides containing hydrazone substructures have shown notable control against various insect pests. tandfonline.com Similarly, pyrazole-5-carboxamides have been designed based on commercial insecticides and have shown high insecticidal activity against cotton bollworm. nih.gov

Fungicides: A series of new pyrazole derivatives containing a 5-phenyl-2-furan moiety displayed significant fungicidal activity, particularly against P. infestans. nih.gov Further studies suggested that these compounds may act by disrupting the synthesis of the fungal cell wall. nih.gov Other research has focused on pyrazole derivatives containing isothiocyanate and carboxamide groups, which have shown considerable antifungal activity against a range of plant pathogens. nih.govresearchgate.net

The 3,5-diphenyl substitution on the pyrazole ring of this compound is a feature found in some biologically active compounds, suggesting that it could be a valuable starting point for developing new agrochemicals. tandfonline.com

Pyrazole Compounds as Building Blocks for Complex Molecular Architectures

The pyrazole ring is a versatile and valuable building block in organic synthesis, serving as a starting material for more complex heterocyclic systems. nih.govekb.eg Its reactivity allows for functionalization at multiple positions, making it a "privileged scaffold" in medicinal chemistry and materials science. mdpi.com

The synthetic utility of pyrazoles stems from several key features:

Multiple Reaction Sites: The pyrazole ring has both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions, allowing for a wide range of chemical transformations. ekb.eg

Synthesis of Fused Systems: Pyrazoles are frequently used to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolyl-1,2,4-triazines, which often exhibit significant biological activities. rsc.org

Versatile Starting Materials: Substituted pyrazoles, including those with phenyl groups, can be synthesized through various methods, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or through 1,3-dipolar cycloaddition reactions. nih.govmdpi.com

The compound this compound itself can be considered a functionalized building block. The hydroxyl group can be easily converted into other functional groups, allowing for its incorporation into larger, more complex molecules. For example, similar pyrazole-ethanol structures have been used to synthesize androgen receptor antagonists for potential cancer treatment. google.com The diphenylpyrazole core provides a rigid and sterically defined scaffold that can be further elaborated.

Exploration in Sensor Technologies and Chemo-sensing Platforms

The ability of the pyrazole ring to coordinate with metal ions has made it a central component in the development of chemosensors. nih.govrsc.org These sensors often rely on changes in color (colorimetric) or fluorescence upon binding to a specific analyte, allowing for its detection and quantification. nih.govrsc.org

Pyrazole-based chemosensors have been developed for a variety of targets:

Metal Ion Detection: Pyrazole derivatives have proven to be highly selective and sensitive for detecting a range of metal ions, including Ni²⁺, Al³⁺, Cu²⁺, Fe³⁺, and Hg²⁺. nih.govrsc.org For instance, pyrazole-based sensors have achieved detection limits as low as 2.61 x 10⁻⁸ M for Al³⁺ and 1.87 x 10⁻⁸ M for Ni²⁺. rsc.org The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the pyrazole and associated functional groups enhances the fluorescence output. rsc.org

Environmental and Biological Monitoring: These sensors have practical applications in monitoring metal ion concentrations in environmental water samples and within living cells. nih.gov The simplicity and high sensitivity of fluorescence-based detection make it a powerful tool for these purposes. rsc.org

The structure of this compound contains the necessary features to act as a chemosensor. The two nitrogen atoms of the pyrazole ring and the oxygen atom of the ethanol group can collectively act as a binding site for metal ions. The diphenyl groups form part of the fluorophore, and their electronic properties would be perturbed upon metal binding, leading to a detectable change in its optical properties. While this specific compound has not been explicitly reported as a chemosensor in the reviewed literature, its structural motifs are common in highly effective pyrazole-based sensing platforms.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Pyrazole (B372694) Derivatives

A primary focus of modern chemical research is the development of green and sustainable synthetic processes. citedrive.com Traditional methods for synthesizing pyrazole derivatives often involve multiple steps, harsh reaction conditions, high temperatures, and the use of hazardous solvents, leading to significant waste and energy consumption. nih.gov The future of pyrazole synthesis lies in methodologies that are not only efficient and high-yielding but also environmentally benign, atom-economical, and operationally simple. citedrive.com

Emerging trends in this area include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times and often increase yields compared to conventional heating methods. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives via a four-component reaction was achieved in just 25 minutes with an 88% yield under microwave irradiation, whereas the conventional method required 1.4 hours for an 80% yield. nih.gov

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for synthesizing heterocyclic compounds like pyrazoles. nih.govmdpi.com The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates reaction rates, often under milder conditions and in aqueous media. nih.gov

Novel Catalytic Systems: There is a significant shift towards using reusable and eco-friendly catalysts. Nanocatalysts, such as nanomagnetic iron materials (e.g., CoFe₂O₄), are gaining traction due to their high surface area, stability, and ease of separation and reuse, facilitating efficient pyrazole synthesis in green solvents like water. nih.gov Similarly, solid acid catalysts like Amberlyst-70 and bifunctional Lewis acid-base catalysts have demonstrated high efficacy under mild conditions. mdpi.com

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. This approach aligns with the principles of green chemistry by minimizing steps, purification processes, and waste. researchgate.netnih.gov

| Method | Catalyst/Energy Source | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | SnCl₂ | Not specified | 1.4 hours | 80% | nih.gov |

| Microwave Irradiation | SnCl₂ | Not specified | 25 minutes | 88% | nih.gov |

| Ultrasonication | CoFe₂O₄ Nanoparticles | Water | 30-40 minutes | 88-96% | nih.gov |

| Conventional Heating | l-tyrosine | Water-Ethanol | 3-4 hours | 85-92% | nih.gov |

| Microwave Irradiation | l-tyrosine | Water-Ethanol | 4-7 minutes | 89-95% | nih.gov |

Advanced Computational Design of Pyrazole-Based Materials with Tunable Properties

The integration of computational chemistry into the research workflow is revolutionizing the design of new materials. bohrium.com For pyrazole derivatives, computational methods like Density Functional Theory (DFT) allow for the in silico prediction of molecular properties, guiding synthetic efforts toward compounds with desired characteristics. This predictive power accelerates the discovery process and reduces the trial-and-error nature of traditional laboratory work.

Key areas of advancement include:

Property Prediction: Quantum chemical calculations can accurately predict electronic properties (such as HOMO-LUMO energy gaps), optical properties, and reactivity. researchgate.net This is crucial for designing pyrazole-based materials for specific applications, such as organic light-emitting diodes (OLEDs), where emission wavelengths can be precisely tuned. acs.org For example, DFT studies on platinum(II) pyrazolate complexes have helped rationalize their photophysical properties and guide the design of emitters with specific colors. acs.org

Structure-Activity Relationship (SAR): Computational tools are instrumental in developing SAR models, which correlate the structural features of pyrazole derivatives with their biological or physical effects. researchgate.net This is vital in fields like corrosion inhibition, where DFT can be used to understand how pyrazole derivatives adsorb onto metal surfaces and protect them from corrosion. researchgate.net

Materials Discovery: By screening virtual libraries of pyrazole derivatives, researchers can identify promising candidates for new functional materials. This approach is being used to design molecules for optoelectronics, quantum technologies, and advanced energy storage systems. bohrium.com For instance, computational screening can identify pyrazole-based ligands that form stable metal-organic frameworks (MOFs) with specific pore sizes and functionalities.

| Pyrazole Derivative Type | Computational Method | Predicted Property | Potential Application | Reference |

|---|---|---|---|---|

| Substituted Pyrazoles | DFT (B3LYP/6-311G) | HOMO/LUMO energies, Electrophilicity index (ω) | Corrosion Inhibition, Antimicrobial Activity | researchgate.net |

| Platinum(II) Pyrazolate Complexes | DFT/TD-DFT | Emission Wavelength, Quantum Efficiency | Organic Light-Emitting Diodes (OLEDs) | acs.org |

| Thiouracil-fused Heterocycles | DFT | Bax/Bcl-2 Ratio Effects | Anticancer Drug Design | bohrium.com |

Exploration of Pyrazole Architectures in Non-Traditional Chemical Applications

While the role of pyrazoles in medicine is well-established, a significant emerging trend is their application in diverse areas of materials science and industrial chemistry. mdpi.commdpi.com The unique electronic properties and coordination capabilities of the pyrazole ring make it a versatile building block for a wide range of functional materials beyond pharmaceuticals. researchgate.net

Future applications being actively explored include:

Materials Science: Pyrazole derivatives are being used as ligands to create metal-organic frameworks (MOFs) and coordination polymers. These materials have tunable structures and properties, making them suitable for gas storage, separation, and catalysis. researchgate.net Furthermore, pyrazole-containing platinum(II) complexes are being developed as highly efficient emitters for OLEDs, contributing to the next generation of display and lighting technology. acs.org

Catalysis: The ability of pyrazoles to act as ligands for transition metals is being exploited in the development of novel catalysts. acs.org These catalysts are used in a variety of organic transformations that are crucial for industrial processes. The use of non-precious metal catalysts (e.g., iron, cobalt) with pyrazole-based ligands is a particularly active area, driven by the need for cost-effective and sustainable chemical manufacturing. acs.org

Corrosion Inhibition: Pyrazole derivatives have shown excellent performance as corrosion inhibitors for various metals and alloys. researchgate.net Their ability to adsorb onto a metal surface and form a protective layer makes them valuable in industries such as infrastructure, transportation, and energy. Future research will focus on designing more robust and environmentally friendly pyrazole-based inhibitors.

Interdisciplinary Research Integrating Pyrazole Chemistry with Other Scientific Domains

The most groundbreaking innovations often occur at the intersection of different scientific fields. The future of pyrazole chemistry is increasingly tied to interdisciplinary research that combines the principles of organic synthesis with biology, physics, and engineering. nih.gov

Emerging interdisciplinary frontiers include:

Chemistry and Materials Science: The collaboration between synthetic chemists and materials scientists is leading to the creation of advanced functional materials. The design, synthesis, and characterization of pyrazole-based OLEDs is a prime example, where an understanding of both molecular synthesis and solid-state physics is essential for developing devices with high efficiency and specific emission colors. acs.org

Chemistry and Nanotechnology: Integrating pyrazole derivatives with nanomaterials opens up new possibilities. Pyrazoles can be used to functionalize nanoparticles, creating hybrid materials with unique catalytic, sensing, or biological properties. This synergy is part of a broader trend of using chemical synthesis to control and enhance the function of nanoscale systems. nih.gov

Chemistry and Biology: Beyond traditional medicinal chemistry, researchers are exploring how pyrazole-based systems can be used as tools to probe biological processes. This includes the development of fluorescent probes for bio-imaging and sensors for detecting specific biomolecules. This research combines sophisticated organic synthesis with advanced biological assay techniques to create tools that can answer fundamental biological questions. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, and how can purity be maximized?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones. For example, refluxing 1,3-diphenylpropane-1,3-dione with hydroxylamine derivatives in ethanol under nitrogen atmosphere for 12 hours yields pyrazole intermediates. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from dichloromethane or DMF/ethanol (1:1) mixtures enhances purity (>95%) . Monitoring reaction progress using TLC and optimizing stoichiometric ratios (1:1 molar ratio of reactants) minimizes side products.

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- NMR : and NMR can confirm the pyrazole ring substitution pattern and ethanol side-chain integration (e.g., δ ~4.5 ppm for –CHOH).

- X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–N ~1.34 Å in pyrazole) and torsion angles, with hydrogen atoms placed using riding models (U = 1.2U of parent atoms) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 343.2 for CHNO) .

Advanced Research Questions

Q. How can contradictory crystallographic data in pyrazole derivatives be resolved?

Discrepancies in unit cell parameters or hydrogen bonding networks may arise from polymorphic variations or refinement protocols. To address this:

- Compare data with structurally analogous compounds (e.g., 3,5-diphenyl-1-(quinolin-2-yl)pyrazole derivatives) to identify consistent trends .

- Re-refine datasets using modern software (e.g., SHELXL) with higher-order restraints for thermal displacement parameters .

- Validate hydrogen bonding interactions (e.g., O–H···N) via Hirshfeld surface analysis to confirm packing motifs .

Q. What experimental strategies mitigate variability in bioactivity assays for pyrazole-based compounds?

- Sample stabilization : Continuous cooling (e.g., 4°C) during bioassay preparation reduces organic degradation, as seen in wastewater matrix studies .